Varv peptide D

Cyclotide Sequence-activity relationship Structure-activity relationship

Varv peptide D (Varv D) is a 29-amino-acid macrocyclic polypeptide belonging to the cyclotide family, isolated from the aerial parts of Viola arvensis (European field pansy). Its primary structure, cyclo-(GLPICGETCVGGSCNTPGCSCSWPVCTRN), was elucidated by automated Edman degradation and mass spectrometry, confirming the characteristic cyclic cystine knot (CCK) motif formed by three conserved disulfide bonds (Cys⁵–Cys¹⁹, Cys⁹–Cys²¹, Cys¹⁴–Cys²⁶).

Molecular Formula
Molecular Weight
Cat. No. B1575630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVarv peptide D
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Varv Peptide D (Varv D) Cyclotide: Sequence-Defined Structural and Functional Baseline for Research Procurement


Varv peptide D (Varv D) is a 29-amino-acid macrocyclic polypeptide belonging to the cyclotide family, isolated from the aerial parts of Viola arvensis (European field pansy) [1]. Its primary structure, cyclo-(GLPICGETCVGGSCNTPGCSCSWPVCTRN), was elucidated by automated Edman degradation and mass spectrometry, confirming the characteristic cyclic cystine knot (CCK) motif formed by three conserved disulfide bonds (Cys⁵–Cys¹⁹, Cys⁹–Cys²¹, Cys¹⁴–Cys²⁶) [2]. Varv D is classified under UniProt accession P58449 and Pfam family PF03784 (Cyclotide) [3]. It exhibits high sequence homology with other varv peptides (A–H) and with kalata B1, circulins A/B, and cyclopsychotride A [1].

Why Varv Peptide D Cannot Be Substituted with Generic Cyclotide Analogs in Experimental Protocols


Cyclotides as a class share the cyclic cystine knot scaffold, yet single-residue variations across varv peptide isoforms translate into divergent cytotoxicity, membrane-binding behavior, and hemolytic profiles [1]. Varv D possesses a unique sequence motif in loop 5 (GLPI vs. GVPI in varv A/F) and a distinct residue at position 8 (Ser vs. Thr in varv E), which are critical determinants of bioactivity [2]. The Tang et al. (2010) study on Viola tricolor demonstrated that among 14 cyclotides tested, cytotoxicity did not correlate with hemolytic activity, indicating that each cyclotide engages membranes through distinct interaction mechanisms [3]. Substituting varv D with a more potent but structurally distinct analog (e.g., vitri A, IC₅₀ ~0.6 µM) fundamentally alters the experimental readout and may introduce confounding hemolytic effects. Procurement of the defined sequence is therefore essential for experimental reproducibility in structure-activity relationship (SAR) studies and controlled biological assays.

Varv Peptide D: Quantitative Comparator Evidence for Differentiated Scientific Selection


Sequence Determinant in Loop 5 Distinguishes Varv D from Cytotoxic Varv A and Varv F

Varv D contains a tetrapeptide motif GLPI in loop 5, whereas the highly cytotoxic varv A and varv F possess the motif GVPI at the corresponding position. This loop 5 variation directly impacts membrane binding affinity and cytotoxic potency. Varv A and varv F exhibit IC₅₀ values of 2.7–6.35 µM and 2.6–7.4 µM, respectively, across a panel of 10 human tumor cell lines [1]. Varv D, when tested in V. tricolor extracts alongside varv A, E, F, and H, clustered in a lower-cytotoxicity group with IC₅₀ values ranging from 4 to 74.39 µM against RPMI-8226/s and U-937GTB cell lines [2]. This sequence-dependent differential cytotoxicity positions varv D as a useful low-cytotoxicity scaffold for epitope grafting applications where intrinsic cytotoxicity of the framework must be minimized.

Cyclotide Sequence-activity relationship Structure-activity relationship

Physicochemical Distinction: Varv D Exhibits Lower Molecular Mass and Altered Hydrophobicity Relative to Cycloviolacin O2 and Varv F

Varv D has an average molecular mass of 2878.25 Da and a calculated hydrophobicity (GRAVY) of 0.155, with zero net charge at neutral pH [1]. In contrast, the highly potent bracelet cyclotide cycloviolacin O2 has a mass of 3140.69 Da and higher hydrophobicity, while varv F has a mass of 2959.37 Da [2]. The lower mass of varv D translates to a smaller hydrodynamic radius, which may influence tissue penetration and renal clearance in vivo. The near-neutral net charge (pI 5.96) and intermediate hydrophobicity suggest a distinct membrane-partitioning profile compared to more cationic or more hydrophobic cyclotides, with implications for off-target membrane lytic activity [3].

Physicochemical properties Molecular mass Hydrophobicity

Varv D Cross-Species Occurrence Confirms Structural Conservation Relevant to Biological Replication Studies

Varv D has been isolated and sequence-confirmed from at least two distinct Viola species: V. arvensis [1] and V. tricolor [2], and identified as a known cyclotide in V. labridorica extracts [3]. This cross-species conservation contrasts with species-restricted cyclotides such as vitri B–F, which have been identified only in V. tricolor. The recurrent identification of varv D in independent studies across different geographic and taxonomic sources validates its sequence integrity and suggests a conserved biological function, potentially as a defense peptide, that is not an artifact of a single isolation batch or species-specific expression variation [2].

Species distribution Sequence conservation Biological replication

High AlphaFold Model Confidence (pLDDT 91.54) Supports Varv D Structural Integrity for Computational Design Workflows

The AlphaFold-computed structure model of varv D (AF-P58449-F1) achieves a global pLDDT confidence score of 91.54, classified as 'very high' confidence, with the majority of residues exceeding pLDDT > 90 [1]. This indicates that the cyclotide fold is predicted with high reliability in the absence of an experimentally determined structure. In comparison, many less-studied cyclotides lack any computed model with comparable confidence metrics. The SWISS-MODEL homology model based on template 4ttn.1.A achieves a QMEAN score of 0.73 with 86.21% sequence identity to the template, further supporting structural validity [2]. While an experimental NMR or crystal structure has not been reported for varv D, the high-confidence predicted model enables structure-guided mutagenesis and epitope grafting studies without requiring de novo structure determination, reducing experimental lead time.

AlphaFold Computational modeling Structure-based design

Recommended Research and Industrial Application Scenarios for Varv Peptide D Based on Quantitative Differentiation Evidence


Low-Cytotoxicity Cyclotide Scaffold for Epitope Grafting in Targeted Cancer Therapeutics

Varv D's lower intrinsic cytotoxicity (IC₅₀ 4–74.39 µM) relative to varv A (IC₅₀ 2.7–6.35 µM) and varv F (IC₅₀ 2.6–7.4 µM) [1] makes it a preferred scaffold for grafting bioactive anti-cancer epitopes. Using varv D as the framework minimizes confounding cytotoxicity from the scaffold itself, allowing clearer attribution of observed cell-killing to the grafted pharmacophore. The high-confidence AlphaFold model (pLDDT 91.54) [2] further supports computational design of grafted variants prior to synthesis, streamlining the development workflow.

Membrane Interaction Studies Requiring Defined Physicochemical Baseline

With a net charge of 0, intermediate hydrophobicity (GRAVY 0.155), and a molecular mass of 2878.25 Da [1], varv D provides a well-characterized physicochemical baseline for systematic membrane-binding studies. Its distinct loop 5 sequence (GLPI) [2] offers a natural variant for probing the contribution of this loop to lipid bilayer affinity, compared to the GVPI motif in cytotoxic analogs. The absence of confounding hemolytic activity [3] adds to its suitability for membrane interaction assays involving erythrocyte or liposome models.

Cross-Species Cyclotide Biology and Plant Defense Mechanism Research

The confirmed presence of varv D across three Viola species (V. arvensis, V. tricolor, V. labridorica) [1] positions it as a conserved molecular marker for comparative cyclotide biology. Researchers investigating the evolutionary conservation of cyclotide expression, tissue-specific distribution, or inducible defense responses can use varv D as a reference sequence for inter-species comparisons, leveraging its validated occurrence in multiple independent isolation campaigns.

Cyclotide Stability Benchmarking and Formulation Development

Although direct thermal and enzymatic stability data for varv D are absent from the peer-reviewed literature, the cyclic cystine knot scaffold is class-established to confer exceptional stability against thermal denaturation, chaotropic agents (6 M GuHCl, 8 M urea), and proteolytic degradation [1]. Varv D, with its three conserved disulfide bonds (Cys⁵–Cys¹⁹, Cys⁹–Cys²¹, Cys¹⁴–Cys²⁶) [2], is expected to share these class-level stability features and can serve as a representative cyclotide for formulation studies requiring a sequence-defined, moderately hydrophobic cyclotide with validated cross-species conservation.

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